Benzo[b]thiophene-2-carboxaldehyde, 6-methyl-
Description
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- is a heteroaromatic aldehyde featuring a benzothiophene core substituted with a methyl group at the 6-position and a formyl group at the 2-position. Its molecular formula is C₁₀H₈OS, with a molecular weight of 176.23 g/mol (calculated from and ). This compound is structurally significant due to its electron-deficient aromatic system, which facilitates applications in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and functional materials.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVSTLVFWVPRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510525 | |
| Record name | 6-Methyl-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84258-75-3 | |
| Record name | 6-Methyl-1-benzothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where benzo[b]thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 2-position . Another method involves the chloromethylation of benzo[b]thiophene followed by oxidation to yield the desired aldehyde .
Industrial Production Methods
Industrial production of benzo[b]thiophene-2-carboxaldehyde, 6-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions at the benzo[b]thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzo[b]thiophene-2-carboxylic acid, 6-methyl-.
Reduction: Benzo[b]thiophene-2-methanol, 6-methyl-.
Substitution: Halogenated or nitrated derivatives of benzo[b]thiophene-2-carboxaldehyde, 6-methyl-.
Scientific Research Applications
Organic Synthesis
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- is primarily used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its derivatives have been explored for their biological activities, making them valuable in drug discovery.
| Application | Description |
|---|---|
| Pharmaceuticals | Used in developing drugs targeting various diseases due to its biological activity. |
| Agrochemicals | Serves as an intermediate in synthesizing agrochemical compounds. |
Research indicates that benzo[b]thiophene derivatives exhibit notable biological activities:
- Antimicrobial Properties: Studies have shown that compounds derived from benzo[b]thiophene-2-carboxaldehyde possess antimicrobial effects against various pathogens.
- Anticancer Activity: The compound has been investigated for its potential to inhibit cancer cell growth through mechanisms involving cytochrome P450 inhibition, which may lead to reduced metabolism of carcinogenic substances.
Case Study: CYP2A6 Inhibition
A study published in Bioorganic & Medicinal Chemistry highlighted the role of benzo[b]thiophene derivatives as selective inhibitors of CYP2A6, an enzyme involved in nicotine metabolism. This inhibition can potentially aid in smoking cessation therapies by reducing nicotine's effectiveness .
Industrial Applications
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- is also utilized in various industrial applications:
- Organic Semiconductors: Its unique electronic properties make it suitable for use in organic electronics.
- Dyes and Pigments: The compound is used in developing materials with specific optical properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-carboxaldehyde, 6-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzo[b]thiophene Derivatives
Challenges and Limitations
- Synthetic Complexity : Introducing the methyl group at the 6-position requires precise regioselective methods, which may involve costly reagents (e.g., samarium in dicarboximide synthesis) .
- Stability : Aldehyde-containing benzothiophenes are prone to oxidation, necessitating stabilization under inert conditions .
Biological Activity
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antitubercular properties, supported by various studies and findings.
Benzo[b]thiophene-2-carboxaldehyde, 6-methyl- is a derivative of the benzo[b]thiophene family, known for its unique structural features that contribute to its biological activity. The synthesis of this compound typically involves reactions that modify the thiophene ring and introduce aldehyde functionalities.
Antimicrobial Activity
Case Studies and Findings:
- In Vitro Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various derivatives of benzo[b]thiophene against several pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, demonstrating significant antibacterial properties .
- Resistance Studies : The compound was also tested for its ability to inhibit biofilm formation, showing superior performance compared to traditional antibiotics like Ciprofloxacin. The derivatives exhibited low hemolytic activity, indicating a favorable safety profile .
- Mechanism of Action : The antimicrobial activity is attributed to the interaction with bacterial enzymes, disrupting essential metabolic pathways. For instance, some derivatives were identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating potent activity .
Anticancer Properties
The anticancer potential of benzo[b]thiophene-2-carboxaldehyde has been explored in various studies:
- Cytotoxicity Tests : In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects against cancer cell lines such as HeLa. The selectivity index was favorable, suggesting that these compounds can selectively target cancer cells while sparing normal cells .
- Molecular Docking Studies : Computational studies have shown that these compounds bind effectively to specific targets involved in cancer proliferation, providing insights into their mechanism of action at the molecular level .
Antitubercular Activity
Benzo[b]thiophene-2-carboxaldehyde has also been investigated for its potential against Mycobacterium tuberculosis:
- Efficacy Against MDR-TB : Research indicated that certain derivatives exhibited potent activity against multidrug-resistant strains of M. tuberculosis, with MIC values ranging from 2.73 to 22.86 μg/mL. This highlights their potential as novel therapeutic agents in combating drug-resistant tuberculosis .
- Selectivity and Safety : The low cytotoxicity observed in human cell lines suggests a high selectivity index for these compounds, making them promising candidates for further development in antitubercular therapy .
Summary of Biological Activities
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons in the benzo[b]thiophene ring show splitting patterns between δ 7.2–8.1 ppm, with coupling constants (J = 8–10 Hz) confirming fused-ring geometry .
- ¹³C NMR : The carbonyl carbon resonates at δ 190–195 ppm, while methyl groups at C6 appear at δ 20–25 ppm.
- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 177.03 (C₁₀H₈OS⁺), with fragmentation peaks at m/z 149 (loss of CO) and 121 (loss of CH₃) .
How can 6-methylbenzo[b]thiophene-2-carboxaldehyde be functionalized for advanced applications, and what challenges arise in optimizing reaction conditions?
Advanced Research Question
The aldehyde group enables diverse transformations:
- Fluorination : Using S-(diethylphosphonodifluoromethyl)benzenesulfonothioate, the aldehyde undergoes difluoromethylthiolation. However, yields are moderate (40–60%) due to competing side reactions; optimizing stoichiometry (1:1.2 aldehyde:reagent) and using anhydrous DMF improves efficiency .
- McMurry Coupling : To form conjugated systems (e.g., for optoelectronic materials), the aldehyde is coupled with ketones under TiCl₄/Zn conditions. Steric hindrance from the methyl group requires elevated temperatures (110°C) .
What strategies are employed to evaluate the biological activity of 6-methylbenzo[b]thiophene-2-carboxaldehyde derivatives, and how are structure-activity relationships (SAR) analyzed?
Advanced Research Question
- Antimicrobial Assays : Derivatives are screened against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values). The methyl group at C6 enhances lipophilicity, improving membrane penetration but may reduce solubility .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7) compare IC₅₀ values. Acrylonitrile derivatives of the aldehyde show enhanced cytotoxicity via Michael addition targeting cellular thiols .
- SAR Analysis : Computational docking (AutoDock Vina) identifies interactions with target proteins (e.g., tubulin), guiding modifications to the benzothiophene core .
How do computational methods aid in predicting the reactivity and electronic properties of 6-methylbenzo[b]thiophene-2-carboxaldehyde?
Advanced Research Question
- DFT Calculations : B3LYP/6-311+G(d,p) models predict electrophilic reactivity at the aldehyde group (Fukui indices) and HOMO-LUMO gaps (~4.2 eV), indicating suitability for charge-transfer applications .
- Molecular Dynamics (MD) : Simulations in aqueous/PBS environments assess solubility and aggregation tendencies, critical for drug formulation .
What comparative studies exist between 6-methylbenzo[b]thiophene-2-carboxaldehyde and its halogenated or methoxylated analogs?
Advanced Research Question
- Electron-Withdrawing Effects : Chlorination at C3 (as in 3-chloro-6-methoxy analogs) increases electrophilicity but reduces thermal stability. TGA data show decomposition temperatures drop by ~30°C compared to the methyl derivative .
- Bioactivity : Methoxy groups enhance antioxidant activity (DPPH assays) but reduce antimicrobial potency due to decreased membrane interaction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
